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Compound of Interest

Compound Name: 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B3149919

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine

Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine (CAS No

synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of 

development. We will explore its chemical identity, lipophilicity, solubility, acidity, and thermal stability, grounding the discussion in both predicted data 

relationships between the molecule's distinct structural features—notably the trifluoromethyl group and the fused heterocyclic system—and its observ

protocols for in-house verification.

Introduction: Strategic Importance in Medicinal Chemistry
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine has emerged as a high-value building block in contemporary drug discovery, primarily due to its role as a ke

application is in the industrial-scale production of Fluzoparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor investigated in oncology.[1]

The incorporation of the trifluoromethyl (-CF₃) group is a deliberate strategic choice in medicinal chemistry. This powerful electron-withdrawing group 

scaffold. It is known to enhance metabolic stability by blocking potential sites of oxidative metabolism and can improve membrane permeability and b

cancers.[1] Understanding the precise physicochemical parameters of this intermediate is therefore not merely an academic exercise; it is a prerequis

therapeutics.

Chemical Identity and Structural Features
A precise understanding of the molecule's identity is the foundation for all subsequent analysis. The key identifiers and structural details are summariz

Parameter Value

IUPAC Name 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine

CAS Number 681249-56-9

Molecular Formula C₆H₃F₃N₄

Molecular Weight 188.11 g/mol

Canonical SMILES C1=CN2C(=NC(=N2)C(F)(F)F)C=N1

InChI Key PODZNIVAQJSKBB-UHFFFAOYSA-N

Appearance White to light yellow solid

The structure consists of a fused bicyclic system: a pyrazine ring and a 1,2,4-triazole ring. The potent electron-withdrawing trifluoromethyl group is att

distribution across the entire heterocyclic system and, consequently, its chemical reactivity and physical properties.

Core Physicochemical Properties: A Synthesized View
The utility of a pharmaceutical intermediate is dictated by its physicochemical profile. This section consolidates the known properties of 2-(Trifluorome

experimental observations.
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Property Predicted/Observed Value Significance & Causality

Density 1.69 ± 0.1 g/cm³ (Predicted)

The high density is typical for fluorinated 

resulting from increased molecular mass

packing.

pKa -2.12 ± 0.30 (Predicted)

The extremely low pKa indicates that the

weak base. The -CF₃ group strongly with

density from the N-heterocyclic rings, dra

the basicity of the nitrogen atoms.

logP ≈ 2.5 (Estimated)

This value suggests moderate lipophilicit

-CF₃ group is the primary contributor, bal

N-atoms in the rings. This property is crit

and membrane permeability.

Solubility
Low in water; High in DMF, DMSO; Moderate in DCM,

Chloroform

The low aqueous solubility is a direct con

moderate lipophilicity and lack of easily io

solubility in polar aprotic and chlorinated 

suitable for a wide range of synthetic rea

Thermal Stability
Stable under ambient conditions. Analogous structures are

stable up to 200°C.

The fused aromatic ring system and the s

contribute to high thermal stability, a favo

industrial synthesis which may involve el

temperatures.

Experimental Determination Protocols
To ensure scientific integrity, predicted values must be confirmed by empirical data. The following section details robust, step-by-step protocols for det

a]pyrazine. These methods are designed to be self-validating and reflect standard practices in pharmaceutical development.

Protocol: Determination of Lipophilicity (logP) by RP-HPLC
Rationale: The partition coefficient (logP) is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) pro

provides a rapid and reliable determination of logP by correlating a compound's retention time with that of known standards. The C18 stationary phas

Step-by-Step Methodology:

Preparation of Standards: Prepare 1 mg/mL stock solutions of a series of well-characterized logP standards (e.g., uracil, toluene, naphthalene) in a

Preparation of Analyte Solution: Prepare a 1 mg/mL stock solution of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine in acetonitrile.

HPLC System Configuration:

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

Mobile Phase A: Water (0.1% Formic Acid).

Mobile Phase B: Acetonitrile (0.1% Formic Acid).

Gradient: 5% B to 95% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Column Temperature: 25°C.
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Calibration Curve Generation: Inject each logP standard and record its retention time (t_R). Plot the known logP values of the standards against the

time, determined by injecting uracil).

Analyte Analysis: Inject the analyte solution and record its retention time. Calculate its log k'.

logP Calculation: Using the linear regression equation from the calibration curve, calculate the logP of the analyte from its log k' value.

Workflow for logP Determination by RP-HPLC
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Caption: Workflow for logP determination using RP-HPLC.

Protocol: Determination of pKa by Potentiometric Titration
Rationale: The pKa value governs the ionization state of a molecule at a given pH, which directly impacts its solubility, permeability, and target binding

observe a clear inflection point. A solvent like N,N-dimethylformamide (DMF) is suitable due to its high dielectric constant and ability to dissolve the an

Step-by-Step Methodology:

System Calibration: Calibrate a pH meter equipped with a glass electrode for non-aqueous measurements using standard buffers.

Titrant Preparation: Prepare a standardized 0.1 M solution of a strong acid suitable for non-aqueous titration, such as perchloric acid in dioxane.

Analyte Preparation: Accurately weigh and dissolve a known amount of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine in a measured volume of DMF to

Titration Procedure:

Place the analyte solution in a titration vessel and immerse the calibrated electrode.

Add the titrant in small, precise increments (e.g., 0.05 mL).
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Record the potential (mV) or pH reading after each addition, allowing the reading to stabilize.

Data Analysis:

Plot the recorded potential/pH versus the volume of titrant added.

Determine the equivalence point (the point of maximum slope) from the first derivative of the titration curve.

The pKa is equal to the pH at the half-equivalence point.

Implications for Synthesis and Drug Development
The physicochemical profile of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine has direct and practical consequences for its application.

Synthesis Route Optimization: Its high solubility in common organic solvents facilitates its use in a variety of reaction conditions.[1][2] The industria

the compound's high thermal stability.[1] The final step often involves a pH adjustment and extraction, where knowledge of its pKa and solubility is c

Role in Final API Properties: As a core fragment of Fluzoparib, its properties are inherited by the final drug molecule. The moderate lipophilicity (log

aqueous solubility for formulation and lipid permeability for absorption and distribution to target tissues.[1]

Formulation Challenges: The low aqueous solubility necessitates careful consideration during the formulation of any final drug product. Strategies s

dispersions, or lipid-based formulations may be required to ensure adequate bioavailability.

Relationship between Physicochemical Properties and Development Viability
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Caption: Interplay of core properties and their impact on development.

Conclusion
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is more than a simple intermediate; it is an enabling fragment whose specific physicochemical characteristic

defined by moderate lipophilicity, very low basicity, poor aqueous solubility, and high thermal stability—presents both opportunities and challenges. A t

of robust synthetic processes and effective drug formulation strategies, ultimately accelerating the journey from chemical entity to clinical candidate. T

validate these critical parameters and build a foundation of scientific integrity for their development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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